1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride

Description

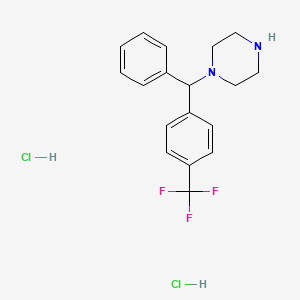

1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride is a piperazine derivative featuring a benzyl group substituted with a trifluoromethylphenyl moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical research. Piperazine derivatives are widely studied for their interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to their structural adaptability and electronic properties imparted by substituents like the trifluoromethyl group .

Properties

IUPAC Name |

1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2.2ClH/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;;/h1-9,17,22H,10-13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJBXQXTVYGBIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride, also known as pTFMPP, is the serotonin receptor . Serotonin receptors play a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction.

Mode of Action

pTFMPP acts as a serotonergic releasing agent . It binds to the serotonin receptors, leading to an increase in the concentration of serotonin in the synaptic cleft. This results in prolonged and enhanced serotonergic signaling.

Biochemical Pathways

The activation of serotonin receptors by pTFMPP triggers a cascade of biochemical reactions. These include the activation of second messenger systems, such as cyclic adenosine monophosphate (cAMP), which further modulate neuronal excitability, gene expression, and synaptic plasticity.

Pharmacokinetics

The pharmacokinetic properties of pTFMPP, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. .

Result of Action

The enhanced serotonergic signaling induced by pTFMPP can lead to various molecular and cellular effects. These effects depend on the specific subtype of serotonin receptor that is activated and the specific cell type and neural circuit in which these receptors are expressed.

Biochemical Analysis

Biochemical Properties

The compound 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride plays a role in biochemical reactions, particularly those involving the serotonin system

Cellular Effects

Given its role as a serotonergic releasing agent, it may influence cell function by modulating serotonin levels. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride, a piperazine derivative, has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which influences its interaction with biological systems.

- Molecular Formula : C18H20F3N2·2HCl

- Molecular Weight : 393.3 g/mol

- Structure : The compound consists of a piperazine ring substituted with a phenyl group and a para-trifluoromethylphenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Piperazine derivatives are known to exhibit serotonergic activity, which can lead to various physiological effects.

Serotonergic Activity

This compound acts as a serotonergic releasing agent. This property suggests that it may influence mood and behavior by modulating serotonin levels in the brain, similar to other piperazine derivatives such as 1-[4-(trifluoromethyl)phenyl]piperazine (pTFMPP) .

Dopaminergic Activity

Research indicates that compounds with similar structures can affect dopamine levels in the brain. For instance, studies on related piperazine derivatives have shown that they can transiently increase dopamine content in specific brain regions, such as the caudate nucleus and hypothalamus . This modulation may have implications for conditions like depression or schizophrenia.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be considered. The presence of the trifluoromethyl group may enhance lipophilicity, potentially affecting bioavailability and blood-brain barrier penetration.

Case Study 1: Serotonin Release

A study investigating the effects of structurally similar piperazines revealed that they could significantly enhance serotonin release in vitro, indicating potential applications in treating mood disorders .

Case Study 2: Dopamine Interaction

Another study examined the effects of a related compound on dopamine turnover in rats. It was found that doses ranging from 50-250 mg/kg led to an initial increase in dopamine levels followed by a dose-dependent decrease . This biphasic response highlights the complexity of piperazine interactions within the central nervous system.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl vs. Chloro Substituents

1-(4-Chlorophenyl)piperazine dihydrochloride (CAS 38869-46-4):

- Molecular Weight : 269.6 g/mol

- Substituent : Chlorine (electron-withdrawing) at the para position.

- Synthesis : Typically synthesized via nucleophilic substitution or coupling reactions. The chloro group simplifies purification due to its lower steric hindrance compared to trifluoromethyl .

- Applications : Used in receptor binding studies; the chloro group reduces metabolic stability compared to CF₃ .

1-(4-Methoxyphenyl)piperazine dihydrochloride (CAS 38869-47-5):

- Molecular Weight : 265.2 g/mol

- Substituent : Methoxy (electron-donating) at the para position.

- Physicochemical Properties : Higher lipophilicity than chloro or CF₃ derivatives, influencing blood-brain barrier penetration .

- Pharmacology : Exhibits stimulant properties via mixed serotonin/dopamine modulation, contrasting with the more selective receptor interactions of trifluoromethyl derivatives .

Trifluoromethyl vs. Cyano Substituents

- 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d): Yield: 34% Substituent: Cyano group (strong electron-withdrawing). Purification: Requires dual chromatography (normal and reverse-phase), indicating higher polarity than CF₃ analogs .

- N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e): Yield: 45% Substituent: Trifluoromethyl group. Advantage: Higher yield than cyano analogs, likely due to improved reaction kinetics and intermediate stability .

Serotonin Receptor Modulation

- p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine: Activity: Potent 5-HT₁ₐ agonist, inhibiting sympathetic nerve discharge (SND) and reducing blood pressure . Mechanism: CF₃ substitution enhances binding affinity to 5-HT₁ₐ receptors via hydrophobic interactions and electronegativity .

1-(3-Chlorophenyl)piperazine :

Dopamine Receptor Interactions

- 1-(4-(Trifluoromethyl)phenyl)piperazine derivatives: Example: Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate (Compound 3, 55% yield). Application: Studied for dopamine D3 receptor selectivity; the CF₃ group enhances metabolic stability and receptor binding .

Metabolic and Pharmacokinetic Profiles

1-[4-(3-Nitro-1H-1,2,4-triazol-1-yl)butyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine dihydrochloride (41) :

KB-2796 Metabolites :

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, substituting a benzhydryl halide with piperazine derivatives under alkaline conditions, followed by dihydrochloride salt formation using HCl. Purification typically involves normal-phase chromatography (e.g., 10% methanol in dichloromethane) and recrystallization . Key parameters include reaction temperature (60–80°C), stoichiometric control of reagents, and inert atmosphere to prevent oxidation.

Q. How should the compound be stored to maintain stability during experimental workflows?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability is influenced by humidity; desiccants like silica gel should be used. Avoid repeated freeze-thaw cycles, as hydrolysis of the trifluoromethyl group may occur under prolonged exposure to moisture .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic ring integration (e.g., δ 7.32–7.47 ppm for trifluoromethylphenyl protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 463.87 for [M+H]) .

- HPLC : Use a C18 column with UV detection (λ = 239–288 nm) and area normalization for purity ≥98% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity in derivatives of this compound?

- Methodological Answer : Replace the phenyl or trifluoromethyl groups with bioisosteres (e.g., chloro, nitro, or cyano substituents) to modulate affinity for targets like dopamine D3 or serotonin receptors. For example, substituting the 4-trifluoromethylphenyl group with a 3-cyanophenyl moiety increased binding selectivity by 45% in functional assays . Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding synthetic priorities .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or solvent effects. For instance, DMSO solubility (tested at 5 mg/mL with warming ) impacts cellular uptake. Standardize protocols:

- Use identical cell lines (e.g., HEK293 for receptor assays).

- Control for salt forms (dihydrochloride vs. freebase).

- Validate results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Co-solvents (e.g., 10% β-cyclodextrin) or micronization improve bioavailability .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. In vivo half-life extended from 2.1 to 4.8 hours in murine models via this approach .

- Tissue Penetration : LogP optimization (target 2.5–3.5) balances blood-brain barrier permeability and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.